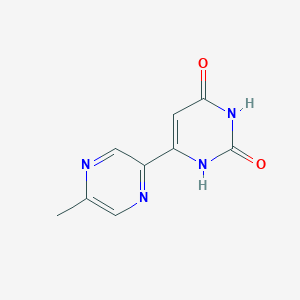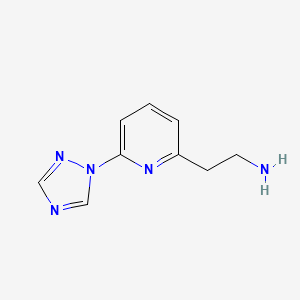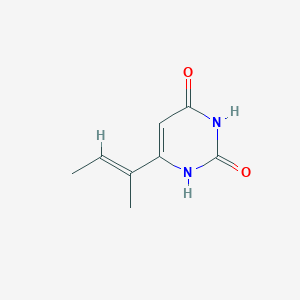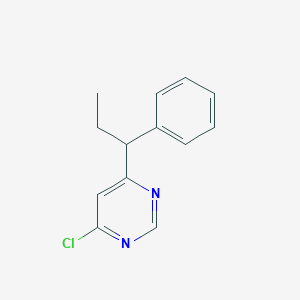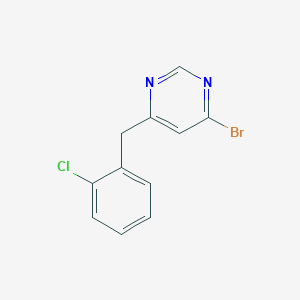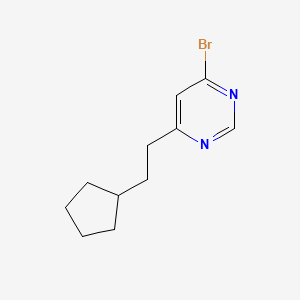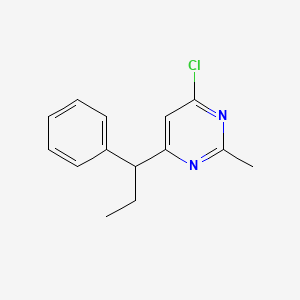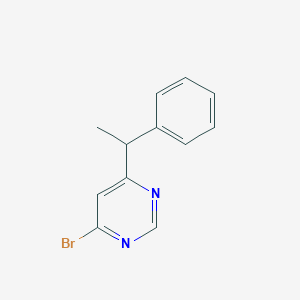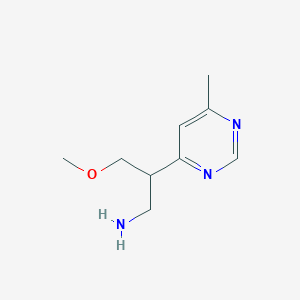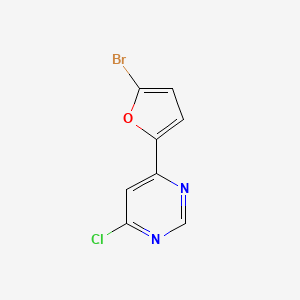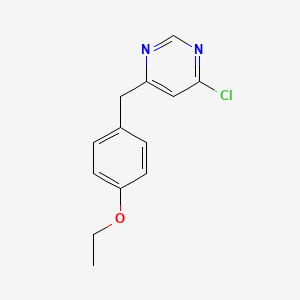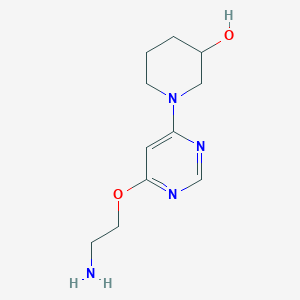
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-3-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-3-ol” is characterized by a pyrimidine ring attached to a piperidine ring via an ethoxy linker.Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
Research has shown that pyrimidine derivatives play a crucial role in the development of dipeptidyl peptidase IV (DPP IV) inhibitors. These compounds are significant in treating type 2 diabetes mellitus (T2DM) due to their ability to modulate the degradation of incretin molecules, which are essential for insulin secretion. Pyrimidines, including various substituted forms, have been patented for their antidiabetic effects, underscoring their potential in therapeutic interventions for diabetes (Mendieta, Tarragó, & Giralt, 2011).
Anti-inflammatory Applications
Pyrimidine derivatives also exhibit significant anti-inflammatory activities. These compounds have been studied for their inhibitory effects on various inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. The synthesis, structure-activity relationships (SARs), and anti-inflammatory effects of pyrimidine derivatives highlight their potential as novel anti-inflammatory agents (Rashid et al., 2021).
Antineoplastic Agents
The development of antineoplastic agents has also benefitted from the study of pyrimidine derivatives. These compounds have shown promising cytotoxic properties against various cancer cells, often with greater tumor-selective toxicity and the ability to modulate multi-drug resistance. Their mechanisms include apoptosis induction and the generation of reactive oxygen species, making them valuable in cancer research (Hossain et al., 2020).
Pharmacologically Active Compounds
The pyrimidine core is a versatile scaffold for developing pharmacologically active compounds with a broad spectrum of activities, including antiviral, antimicrobial, and antitumor effects. Systematic analysis of pyrimidine derivatives from a pharmacological perspective can serve as a basis for further research and development of new medications (Chiriapkin, 2022).
Synthesis of N-Heterocycles
The synthesis of N-heterocycles, such as piperidines and pyrrolidines, has been facilitated by the use of pyrimidine derivatives. These compounds are structural motifs in many natural products and therapeutically relevant compounds, showcasing the importance of pyrimidine derivatives in the synthesis of complex organic molecules (Philip et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[6-(2-aminoethoxy)pyrimidin-4-yl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c12-3-5-17-11-6-10(13-8-14-11)15-4-1-2-9(16)7-15/h6,8-9,16H,1-5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWHKGKMXPUQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


